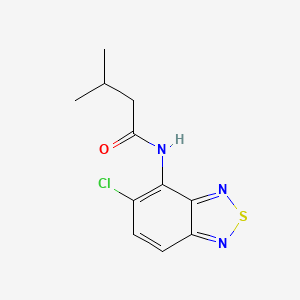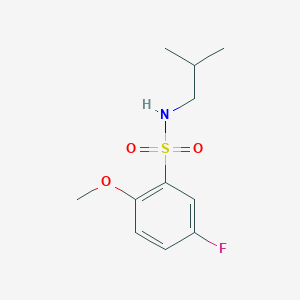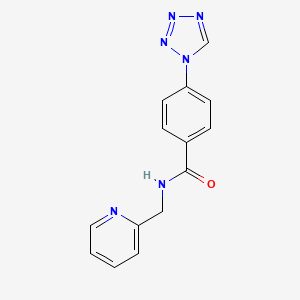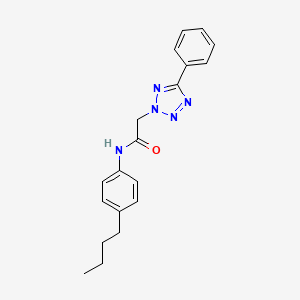
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide
Descripción general
Descripción
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide, also known as CMTM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CMTM belongs to the class of benzothiadiazole derivatives, which have been studied for their various biological activities.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide is not fully understood, but it has been shown to interact with various proteins and enzymes in cells. One of the main targets of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide is the copper transporter protein ATP7B, which is involved in the regulation of copper homeostasis in cells. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide has been shown to inhibit the activity of ATP7B, leading to an accumulation of copper ions in cells and subsequent induction of apoptosis.
Biochemical and Physiological Effects:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide has been shown to have various biochemical and physiological effects in cells. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and enhance the activity of other anticancer agents. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide has also been shown to selectively bind to copper ions and exhibit a strong fluorescence signal, making it a useful tool for the detection of copper ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide is its selectivity for copper ions, which makes it a useful tool for the detection of copper ions in biological systems. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide has also shown potential as a new drug for the treatment of cancer, and its ability to enhance the activity of other anticancer agents makes it a promising candidate for combination therapy.
One of the limitations of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide is its limited solubility in water, which can make it difficult to work with in biological systems. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide. One area of interest is the development of new fluorescent probes based on the structure of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide for the detection of other metal ions. Another area of research is the optimization of the synthesis method for N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide to improve its yield and purity.
In the field of cancer research, future studies could focus on the development of new combination therapies involving N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide and other anticancer agents. Further investigation into the mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide could also lead to the development of new drugs for the treatment of cancer.
Conclusion:
In conclusion, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide is a synthetic compound that has shown potential applications in various fields of research. Its ability to selectively bind to copper ions and exhibit a strong fluorescence signal makes it a useful tool for the detection of copper ions in biological systems. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide has also shown potential as a new drug for the treatment of cancer, and its ability to enhance the activity of other anticancer agents makes it a promising candidate for combination therapy. Further research on N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide could lead to the development of new fluorescent probes and therapeutic agents for the treatment of cancer.
Aplicaciones Científicas De Investigación
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide has been investigated for its potential applications in various fields of research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide has been shown to selectively bind to copper ions and exhibit a strong fluorescence signal, making it a promising tool for the detection of copper ions in biological systems.
Another area of research where N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide has shown potential is in the development of new drugs for the treatment of cancer. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action involves the induction of apoptosis in cancer cells. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide has also been shown to enhance the activity of other anticancer agents, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-6(2)5-9(16)13-10-7(12)3-4-8-11(10)15-17-14-8/h3-4,6H,5H2,1-2H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLABNPCQKVDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC2=NSN=C21)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4440771.png)
![1-[3-(4-methylphenyl)propanoyl]pyrrolidine](/img/structure/B4440783.png)
![6-[(2,6-dimethoxyphenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4440791.png)
![N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)propanamide](/img/structure/B4440792.png)
![N-(4-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440804.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-3-pyridinyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440818.png)
![5-(4-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440834.png)
![4-({4-[(cyclopentyloxy)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4440840.png)

![1-[(7,7,9-trimethyl-1,4-dioxaspiro[4.5]dec-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B4440852.png)

![4-[(4-chlorophenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4440860.png)